

Application Notes and Protocols for Metabolic Studies of SR1664

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design to investigate the metabolic effects of **SR1664**, a non-agonist Peroxisome Proliferator-Activated Receptor γ (PPAR γ) ligand. The protocols outlined below are intended to guide researchers in assessing the impact of **SR1664** on key metabolic pathways, including glucose metabolism, insulin sensitivity, and adipocyte function.

Introduction

SR1664 is a novel PPAR γ ligand that functions by blocking the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR γ at serine 273.^{[1][2][3]} This mechanism of action distinguishes it from full PPAR γ agonists, such as thiazolidinediones (TZDs), which are associated with undesirable side effects like weight gain, fluid retention, and bone loss.^{[4][5]} **SR1664** has demonstrated potent anti-diabetic properties and improves insulin sensitivity without these adverse effects, making it a promising therapeutic candidate for type 2 diabetes and other metabolic disorders.^{[1][6][7]}

These application notes provide detailed protocols for in vitro and ex vivo studies to characterize the metabolic profile of **SR1664**. The key areas of investigation include:

- Glucose Homeostasis: Assessing the effects of **SR1664** on glucose uptake and insulin signaling.

- Adipocyte Metabolism: Investigating the impact of **SR1664** on lipolysis and the secretion of key adipokines.
- Mitochondrial Function: Evaluating changes in cellular respiration and mitochondrial health.
- Gene Expression: Analyzing the expression of PPAR γ target genes involved in metabolism.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of **SR1664** on Glucose Uptake

Treatment Group	Concentration (μ M)	Basal Glucose Uptake (pmol/min/mg protein)	Insulin-Stimulated Glucose Uptake (pmol/min/mg protein)	Fold Change (Insulin-Stimulated vs. Basal)
Vehicle Control	-			
SR1664	0.1			
SR1664	1			
SR1664	10			
Positive Control (e.g., Rosiglitazone)	1			

Table 2: Analysis of Insulin Signaling Pathway

Treatment Group	Concentration (μM)	p-Akt/Total Akt Ratio (Fold Change vs. Vehicle)	p-GSK3β/Total GSK3β Ratio (Fold Change vs. Vehicle)
Vehicle Control	-	1.0	1.0
SR1664	0.1		
SR1664	1		
SR1664	10		
Positive Control (e.g., Rosiglitazone)	1		

Table 3: Lipolysis Assay Results

Treatment Group	Concentration (μM)	Basal Glycerol Release (nmol/h/mg protein)	Stimulated Glycerol Release (nmol/h/mg protein)
Vehicle Control	-		
SR1664	0.1		
SR1664	1		
SR1664	10		
Positive Control (e.g., Isoproterenol)	10		

Table 4: Adipokine Secretion Profile

Treatment Group	Concentration (μM)	Adiponectin (ng/mL)	Adipsin (ng/mL)
Vehicle Control	-		
SR1664	0.1		
SR1664	1		
SR1664	10		
Positive Control (e.g., Rosiglitazone)	1		

Table 5: Mitochondrial Respiration Parameters

Treatment Group	Concentration (μM)	Basal Respiration (OCR, pmol/min)	ATP Production (OCR, pmol/min)	Maximal Respiration (OCR, pmol/min)	Spare Respiratory Capacity (%)
Vehicle Control	-				
SR1664	0.1				
SR1664	1				
SR1664	10				

Table 6: Relative Gene Expression of PPARγ Target Genes

Treatment Group	Concentration (μM)	Adiponectin (Adipoq)	Adipsin (Cfd)	FABP4 (aP2)	GLUT4 (Slc2a4)
Vehicle Control	-	1.0	1.0	1.0	1.0
SR1664	0.1				
SR1664	1				
SR1664	10				
Positive Control (e.g., Rosiglitazone)	1				

Experimental Protocols

Cell Culture and Differentiation

Protocol for 3T3-L1 Adipocyte Differentiation:

- Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).
- Induce differentiation two days post-confluence (Day 0) with DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 1.7 μM insulin.
- On Day 2, replace the medium with DMEM, 10% FBS, and 1.7 μM insulin.
- From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes are typically ready for experiments between Day 8 and Day 12.

Glucose Uptake Assay

Protocol:

- Differentiate 3T3-L1 cells to mature adipocytes in a 96-well plate.
- Serum starve the cells overnight in DMEM.

- Wash the cells twice with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
- Pre-incubate the cells with **SR1664** or vehicle control at desired concentrations in KRPH buffer for 1-2 hours.
- Stimulate the cells with 100 nM insulin for 30 minutes.
- Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 μ Ci/mL and 10 μ M unlabeled 2-deoxy-D-glucose for 10 minutes.
- Terminate the uptake by washing the cells three times with ice-cold PBS.
- Lyse the cells with 0.1% SDS.
- Measure the incorporated radioactivity using a scintillation counter.
- Normalize the glucose uptake to the total protein content of each well.

Insulin Signaling Pathway Analysis (Western Blot)

Protocol:

- Culture and differentiate 3T3-L1 adipocytes in 6-well plates.
- Serum starve the cells overnight.
- Treat the cells with **SR1664** or vehicle at desired concentrations for 24 hours.
- Stimulate the cells with 100 nM insulin for 15 minutes.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.

- Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3 β (Ser9), and total GSK3 β overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Lipolysis Assay

Protocol:

- Differentiate 3T3-L1 cells to mature adipocytes in 24-well plates.
- Wash the cells with PBS and incubate in DMEM with 2% fatty acid-free BSA for 2 hours.
- Treat the cells with **SR1664** or vehicle at desired concentrations for 24 hours.
- For stimulated lipolysis, treat the cells with 10 μ M isoproterenol for the final 2 hours of the incubation period.
- Collect the media and measure the glycerol concentration using a commercial glycerol assay kit.
- Normalize the glycerol release to the total protein content of each well.

Adipokine Secretion Assay (ELISA)

Protocol:

- Differentiate 3T3-L1 cells to mature adipocytes in 12-well plates.
- Treat the cells with **SR1664** or vehicle at desired concentrations in serum-free DMEM for 48 hours.
- Collect the culture supernatant and centrifuge to remove cell debris.

- Measure the concentration of adiponectin and adipsin in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
- Normalize the adipokine secretion to the total protein content of each well.

Mitochondrial Function Assay (Seahorse XF Analyzer)

Protocol:

- Seed 3T3-L1 preadipocytes in a Seahorse XF96 cell culture microplate and differentiate into mature adipocytes.
- Treat the cells with **SR1664** or vehicle at desired concentrations for 24 hours.
- One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
- Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- Measure the oxygen consumption rate (OCR) in real-time.
- Calculate the key parameters of mitochondrial respiration: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

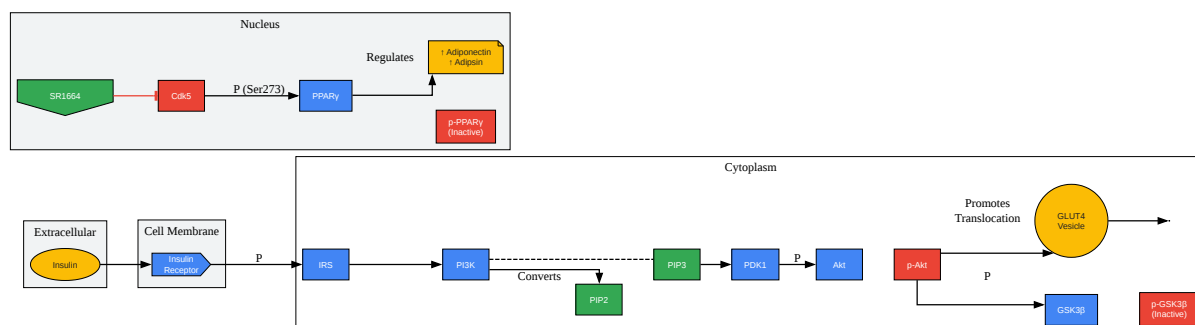
Gene Expression Analysis (RT-qPCR)

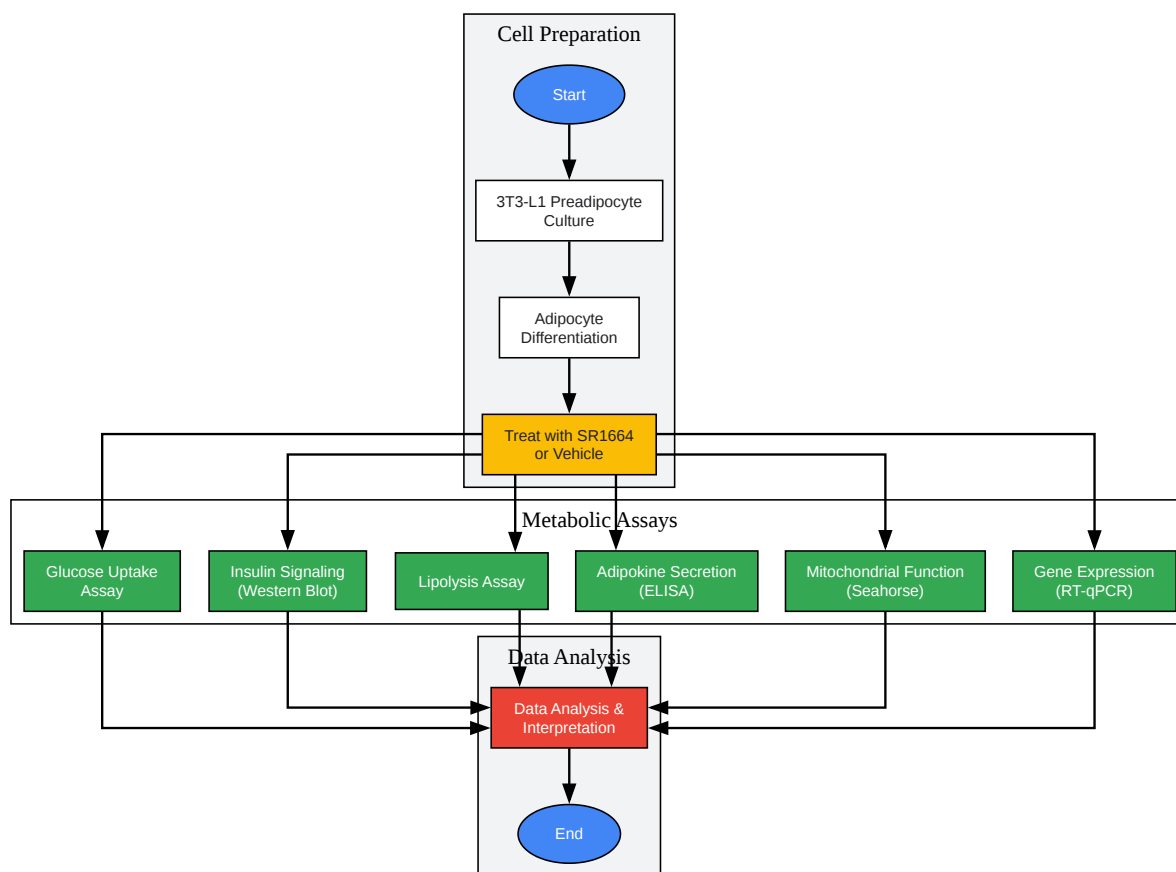
Protocol:

- Differentiate 3T3-L1 cells to mature adipocytes in 6-well plates and treat with **SR1664** or vehicle for 24 hours.
- Isolate total RNA from the cells using a commercial RNA extraction kit.
- Synthesize cDNA from the total RNA using a reverse transcription kit.

- Perform quantitative PCR (qPCR) using SYBR Green master mix and gene-specific primers for Adiponectin (Adipoq), Adipsin (Cfd), FABP4 (aP2), GLUT4 (Slc2a4), and a housekeeping gene (e.g., β -actin or GAPDH).
- Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Mandatory Visualization





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by SR1664 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Metabolic Studies of SR1664]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545065#experimental-design-for-sr1664-metabolic-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com